Home > Products > Screening Compounds P103591 > Exatecan (Mesylate)
Exatecan (Mesylate) -

Exatecan (Mesylate)

Catalog Number: EVT-10932333
CAS Number:
Molecular Formula: C25H26FN3O7S
Molecular Weight: 531.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Exatecan mesylate is derived from camptothecin, a natural alkaloid extracted from the bark of the Camptotheca acuminata tree. The compound falls under the classification of topoisomerase I inhibitors and is utilized in oncology for its cytotoxic properties against tumor cells. Its formulation as a mesylate salt enhances its solubility and stability, making it more suitable for pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Exatecan mesylate involves several steps, typically characterized by complex organic reactions. A notable synthetic route includes a seven-step process that begins with iodination to achieve selectivity and avoid positional isomers. This route further incorporates simultaneous reductions after introducing functional groups like nitro and olefin, streamlining the synthesis process. The final stages often involve purification techniques such as high-performance liquid chromatography to isolate the desired compound with high yield .

Molecular Structure Analysis

Structure and Data

Exatecan mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H25N3O6SC_{22}H_{25}N_{3}O_{6}S, with a molecular weight of approximately 463.52 g/mol. The structure features a fused ring system typical of camptothecin derivatives, which is crucial for its interaction with topoisomerase I.

The spatial arrangement of atoms within Exatecan mesylate allows it to effectively fit into the active site of topoisomerase I, thereby inhibiting its function and leading to DNA damage in cancer cells.

Chemical Reactions Analysis

Reactions and Technical Details

Exatecan mesylate undergoes various chemical reactions that are pivotal for its pharmacological activity. One significant reaction involves its interaction with topoisomerase I, where it forms a stable complex that prevents the enzyme from re-ligating DNA strands after cleavage. This action leads to increased DNA breaks and ultimately triggers apoptosis in cancer cells.

In synthetic chemistry, reactions such as acylation, reduction, and cyclization are employed during the preparation of Exatecan mesylate. For instance, reactions involving protective group chemistry are crucial in synthesizing intermediates before arriving at the final product .

Mechanism of Action

Process and Data

The mechanism by which Exatecan mesylate exerts its anticancer effects primarily involves inhibition of topoisomerase I. When DNA is replicated or transcribed, topoisomerase I creates transient single-strand breaks to relieve torsional strain. Exatecan binds to this enzyme-DNA complex, preventing the re-ligation of the DNA strands.

This inhibition leads to accumulation of DNA damage during replication, resulting in cell cycle arrest and apoptosis. Studies have shown that Exatecan can be effectively used as part of antibody-drug conjugates (ADCs), enhancing targeted delivery to tumor cells while minimizing systemic toxicity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Exatecan mesylate exhibits several notable physical and chemical properties:

  • Solubility: It is partially soluble in water but more soluble in organic solvents like dimethyl sulfoxide.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within standard ranges for similar compounds.

These properties are critical for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects.

Applications

Scientific Uses

Exatecan mesylate has significant applications in cancer therapy as both a standalone treatment and as part of more complex therapeutic strategies such as antibody-drug conjugates. Its ability to selectively target rapidly dividing cells makes it particularly useful in treating solid tumors.

Structural and Molecular Basis of Exatecan Mesylate

Rationale for Camptothecin Analog Design: Water-Solubility Optimization

Exatecan mesylate (DX-8951f) emerged from systematic efforts to overcome critical limitations of natural camptothecin and its early derivatives, such as irinotecan and topotecan. The parent compound camptothecin exhibited potent antitumor activity but suffered from poor aqueous solubility and unpredictable pharmacokinetics, severely restricting clinical utility [5]. First-generation analogs improved solubility moderately through modifications like the introduction of basic side chains (e.g., piperidino in topotecan), but these alterations often compromised potency or stability [5] [6].

Exatecan addressed these challenges through two strategic innovations:

  • Incorporation of a mesylate counterion: The methanesulfonate salt form enhances ionic character, dramatically increasing water solubility (>10-fold compared to unmodified camptothecin) while maintaining chemical stability [1] [6].
  • Structural modifications favoring hydrophilic interactions: The hexacyclic scaffold incorporates polar functional groups (amino, hydroxyl) that form hydrogen bonds with aqueous solvents. This design allows effective reconstitution for intravenous administration without relying on lipid-based carriers or complex prodrug activation [3] [6].

These optimizations yielded a molecule with a solubility profile exceeding 12.5 mg/mL in aqueous buffers—a critical advancement enabling reliable dosing and biodistribution in preclinical models [3] [6].

Hexacyclic Structural Modifications and Stereochemical Implications

Exatecan’s molecular structure (chemical formula: C₂₅H₂₆FN₃O₇S; MW: 531.56 Da) features a hexacyclic ring system that fundamentally distinguishes it from pentacyclic camptothecins [1] [6]. Key modifications and their stereochemical consequences include:

  • C7/C9 amino benzyl extension: A benzene ring fused across positions 7 and 9 extends molecular planarity, enhancing π-stacking interactions with DNA bases in the Topoisomerase I-DNA cleavage complex [4] [6].
  • C10 methyl group: This methyl substituent adopts an equatorial orientation, reducing steric hindrance during Topoisomerase I binding while improving metabolic stability against hepatic oxidases [6].
  • C11 fluorine atom: The electron-withdrawing fluorine atom withdraws electron density from the adjacent quinoline ring, strengthening hydrogen bonding with Topoisomerase I residue Asn352 [4] [6].
  • Stereospecific lactone ring: The E-ring lactone exists exclusively in the S-configuration at C10 and C9, which is essential for maintaining the molecule’s bioactive conformation. This chiral center governs optimal positioning within the Topoisomerase I-DNA interface [4] [8].

Table 1: Structural Modifications in Exatecan Mesylate Relative to Natural Camptothecin

PositionCamptothecinExatecan ModificationFunctional Impact
C7/C9UnsubstitutedFused amino benzyl ringEnhanced DNA stacking affinity
C10HMethyl groupImproved metabolic stability
C11HFluorineStrengthened hydrogen bonding
Solubilizing groupNoneMesylate saltAqueous solubility >10 mg/mL
Ring systemPentacyclicHexacyclicIncreased topological complexity

These modifications collectively enhance molecular rigidity and chiral specificity, enabling exatecan to form geometrically precise interactions within the Topoisomerase I active site that are inaccessible to earlier analogs [4] [6].

Structure-Activity Relationship (SAR) in Topoisomerase I Inhibition

Exatecan’s exceptional potency as a Topoisomerase I inhibitor (IC₅₀ = 0.975 μg/mL) stems from synergistic structural features that optimize multiple binding interactions simultaneously [2] [3] [4]. SAR analyses reveal:

  • Critical role of the amino group: The primary amine at C23 forms a bidentate hydrogen bond with Topoisomerase I residue Asn352 (distance: 2.8 Å), increasing complex stability by 15-fold compared to hydroxyl-bearing analogs like SN-38 [4].
  • Fluorine-enhanced DNA intercalation: The C11 fluorine atom induces a dipole moment that strengthens π-π stacking with the +1 cytosine base in the cleaved DNA strand (binding energy: −9.2 kcal/mol vs. −6.8 kcal/mol in non-fluorinated analogs) [4].
  • Lactone ring conformation: The S-configured E-ring lactone positions the carbonyl oxygen for coordination with Arg364, forming a salt bridge that contributes >40% of the total binding free energy [4]. Molecular dynamics simulations confirm that inversion to the R-isomer disrupts this interaction, reducing potency by 95% [4].
  • Hexacyclic scaffold rigidity: The constrained ring system minimizes entropic penalties upon binding, achieving a dissociation constant (Kd) of 1.2 nM versus 8.7 nM for topotecan [6].

Properties

Product Name

Exatecan (Mesylate)

IUPAC Name

(10S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid

Molecular Formula

C25H26FN3O7S

Molecular Weight

531.6 g/mol

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16?,24-;/m0./s1

InChI Key

BICYDYDJHSBMFS-UJRJVSBCSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.